3-Bromo-1-(dicyanomethylide)pyridinium
Description
Properties
Molecular Formula |
C8H4BrN3 |
|---|---|
Molecular Weight |
222.04g/mol |
IUPAC Name |
[2-(3-bromopyridin-1-ium-1-yl)-2-cyanoethenylidene]azanide |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-12(6-7)8(4-10)5-11/h1-3,6H |
InChI Key |
PKQXNZLPIDREAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)C(=C=[N-])C#N)Br |
Canonical SMILES |
C1=CC(=C[N+](=C1)C(=C=[N-])C#N)Br |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
3-Bromo-1-(dicyanomethylide)pyridinium possesses a pyridinium ring substituted with bromine and dicyanomethylide groups. The molecular formula is , with a molecular weight of 244.07 g/mol. The presence of the dicyanomethylide moiety enhances its reactivity, making it suitable for various chemical transformations.
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. It can serve as an electrophilic species in the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Key Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
- Cyclization Reactions: The dicyanomethylide group can facilitate cyclization processes, resulting in the formation of heterocyclic compounds.
Photochemistry
This compound has shown potential in photochemical applications due to its ability to absorb light and undergo photochemical reactions. This property is particularly useful in:
- Photoinitiators for Polymerization: The compound can act as a photoinitiator in polymerization processes, enabling the development of light-sensitive materials.
- Dyes and Pigments: Its strong absorption characteristics make it suitable for use as a dye or pigment in various applications.
Electronic Materials
The compound's electronic properties make it an attractive candidate for applications in organic electronics:
- Organic Light Emitting Diodes (OLEDs): Due to its ability to emit light upon excitation, it can be incorporated into OLED devices.
- Solar Cell Applications: Its electron-accepting properties are beneficial for developing organic photovoltaic cells.
Case Study 1: Synthesis of Pyridine Derivatives
A study demonstrated the use of this compound as a precursor in synthesizing various pyridine derivatives through nucleophilic substitution reactions. The results indicated high yields and selectivity for desired products, showcasing its effectiveness as a synthetic building block.
Case Study 2: Photochemical Behavior
Research investigating the photochemical behavior of this compound revealed that it could initiate polymerization under UV light exposure. The study highlighted its potential as a photoinitiator in developing UV-curable coatings and adhesives.
Case Study 3: Electronic Properties
In another study focused on organic electronics, this compound was incorporated into OLEDs. The devices exhibited enhanced performance metrics, including improved brightness and efficiency, demonstrating the compound's utility in electronic applications.
Data Tables
| Application Type | Specific Use |
|---|---|
| Organic Synthesis | Reagent for nucleophilic substitutions |
| Photochemistry | Photoinitiators for polymerization |
| Electronic Materials | Components in OLEDs and solar cells |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Brominated Pyridine Derivatives
2-Bromo-3-methylpyridine
- Structure : A simple pyridine derivative with bromine at the 2-position and a methyl group at the 3-position.
- Synthesis : Typically prepared via direct bromination or cross-coupling reactions.
- Key Differences: Lacks the ionic pyridinium core and dicyanomethylide group. Methyl substituent is electron-donating, leading to reduced electrophilicity compared to the target compound. Safety data indicates moderate toxicity (HazCom 2012 compliance), with handling precautions for brominated aromatics .
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- Structure : Pyridine with bromine at the 5-position, an ethynyl group (protected by trimethylsilyl) at the 3-position, and an amine at the 2-position.
- Synthesis: Sonogashira coupling or alkyne insertion methods.
- Key Differences: Ethynyl group is electron-withdrawing but less polarizing than dicyanomethylide. Trimethylsilyl protection enhances stability but limits reactivity in subsequent transformations .
Pyridinium Salts
3-Bromo-1-[4-methyl-4-(phenylsulfonyl)pentyl]pyridinium bromide
- Structure : Pyridinium salt with bromine at the 3-position and a sulfonyl-containing alkyl chain.
- Key Differences: Sulfonyl group is electron-withdrawing but less so than dicyanomethylide. Bulky alkyl chain reduces solubility in polar solvents compared to the target compound .
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
- Structure: A partially saturated pyridinone derivative with bromine and trifluoromethyl groups.
- Key Differences: Trifluoromethyl group enhances electrophilicity but lacks the conjugated cyano groups of dicyanomethylide. Safety data highlights respiratory and skin irritation risks, common to halogenated pyridines .
Fused Heterocycles with Bromine
6-Bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
- Structure: Fused imidazo-pyridinone with bromine and propargyl groups.
- Synthesis: Alkylation of imidazo-pyridinone precursors.
- Key Differences :
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Pyrrolopyridine with bromine and ethynylpyridine substituents.
- Synthesis: Sonogashira coupling (similar to methods for introducing alkynes).
- Key Differences: Non-ionic structure with lower solubility in polar solvents. Ethynylpyridine substituent enables π-π stacking but lacks the charge stabilization of pyridinium salts .
Comparative Data Table
| Compound Name | Core Structure | Substituents | Key Properties | Synthesis Method |
|---|---|---|---|---|
| 3-Bromo-1-(dicyanomethylide)pyridinium | Pyridinium salt | Br (3-position), N≡C–C≡N– (1-) | High polarity, electrophilic, soluble in polar solvents | Quaternization + bromination |
| 2-Bromo-3-methylpyridine | Pyridine | Br (2-), CH₃ (3-) | Moderate electrophilicity, volatile | Direct bromination |
| 5-Bromo-3-((TMS)ethynyl)pyridin-2-amine | Pyridine | Br (5-), TMS-ethynyl (3-) | Stabilized alkyne, limited reactivity | Sonogashira coupling |
| 6-Bromo-1,3-di-propargyl-imidazo-pyridinone | Imidazo-pyridinone | Br (6-), propargyl (1,3-) | Planar, fused ring, high thermal stability | Alkylation |
Key Findings and Insights
Electronic Effects: The dicyanomethylide group in this compound confers stronger electron-withdrawing effects than sulfonyl, trifluoromethyl, or ethynyl groups in analogues, enhancing its electrophilicity and utility in charge-driven reactions.
Solubility : Ionic pyridinium salts generally exhibit higher solubility in polar solvents (e.g., DMF, DMSO) compared to neutral bromopyridines or fused heterocycles.
Reactivity: The target compound’s ionic nature and substituents make it more reactive in nucleophilic substitutions and catalytic cycles, whereas fused heterocycles (e.g., imidazo-pyridinones) prioritize stability and planar conjugation .
Q & A
Q. Methodological Recommendations :
- Prioritize HPLC with UV/Vis detection for purity analysis (>95% required for kinetic studies).
- Use inert atmospheres (N₂/Ar) to prevent oxidation during synthesis.
- Validate computational models with experimental kinetic isotope effects (KIEs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
